molecular formula C8H6FNO B034883 3-Fluorobenzyl isocyanate CAS No. 102422-56-0

3-Fluorobenzyl isocyanate

Cat. No. B034883
M. Wt: 151.14 g/mol
InChI Key: PHRJTGPFEAUEBC-UHFFFAOYSA-N
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Description

3-Fluorobenzyl isocyanate is a functionalized isocyanate compound characterized by the presence of a fluorine atom on the benzyl group attached to the isocyanate functional group. This compound is relevant in the synthesis of polymers, pharmaceuticals, and agrochemicals due to its unique reactivity and properties imparted by the fluorine atom.

Synthesis Analysis

The synthesis of 3-Fluorobenzyl isocyanate involves several steps, starting from basic benzyl compounds and incorporating fluorine and isocyanate functionalities through chemical reactions. The synthesis process may involve halogenation, fluorination, and the introduction of the isocyanate group, utilizing various reagents and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of 3-Fluorobenzyl isocyanate includes a benzene ring with a fluorine atom and an isocyanate group attached to a methylene bridge. This structure contributes to its chemical behavior, including reactivity and interaction with other compounds. The presence of the fluorine atom significantly affects the electronic properties of the molecule, making it an interesting subject for structural analysis.

Chemical Reactions and Properties

3-Fluorobenzyl isocyanate participates in various chemical reactions, leveraging the reactivity of the isocyanate group. It can react with alcohols to form urethanes, with amines to produce ureas, and undergo polymerization to create polyurethanes or other polymers. The fluorine atom influences its reactivity and the properties of the resulting compounds, including stability, hydrophobicity, and chemical resistance.

Physical Properties Analysis

The physical properties of 3-Fluorobenzyl isocyanate, such as boiling point, melting point, solubility, and vapor pressure, are influenced by its molecular structure. The presence of the fluorine atom affects its polarity, boiling point, and solubility in organic solvents, making it suitable for specific applications in chemical synthesis and material science.

Chemical Properties Analysis

Chemically, 3-Fluorobenzyl isocyanate is reactive, especially towards nucleophiles, due to the electrophilic nature of the isocyanate group. Its chemical stability, reactivity towards different classes of chemicals (e.g., water, alcohols, amines), and the influence of the fluorine atom on its reactivity profile are crucial aspects of its chemical properties.

For further details and in-depth understanding of each topic mentioned above, referring to specific scientific research and publications would provide the most accurate and comprehensive information. Due to the focus on scientific research, the references listed offer insights into the synthesis, structure, and properties of 3-Fluorobenzyl isocyanate and related compounds:

  • Synthesis and Conformation of Optically Active Poly(phenyl isocyanate)s (Maeda & Okamoto, 1998)
  • The synthesis of 3-fluoroaspartic acid (Hudlický, 1988)
  • STRUCTURES OF FLUOROBENZYLPHOSPHONIC ACID ISOMERS (Langley et al., 1996)
  • Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas (Saeed et al., 2009)

Scientific Research Applications

  • Synthesis of Pharmaceutically Relevant Compounds : A high-throughput C(sp3)-H isocyanation protocol using 3-Fluorobenzyl isocyanate has been developed for the synthesis of diverse benzylic ureas, significant in drug discovery (Suh et al., 2021).

  • Development of Antiviral Drugs : Novel analogues of HIV drugs, incorporating 3-Fluorobenzyl components, have shown good antiviral activity against both wild type HIV-1 and resistant mutants (El‐Brollosy et al., 2007).

  • Creation of Specialized Films : Reactive mixtures of copolymers and fluorinated isocyanates, including 3-Fluorobenzyl isocyanate, have been used to create films with excellent surface energy reduction and enhanced fluorine content, useful in various industrial applications (Thomas et al., 1998).

  • Synthesis of Substituted Spirocyclotetraphosphazenes : 3-Fluorobenzyl isocyanate has been used to successfully substitute primary amines in the synthesis of highly substituted tetrabenzylamino compounds, with detailed structural characterizations (Elmas, 2017).

  • Biomedical Applications : Dispirocyclotriphosphazene derivatives with 3-Fluorobenzyl pendant arms have shown potential in biomedical applications due to their unique structures and DNA interactions (Tanrıkulu et al., 2019).

  • Synthesis of Hydroxylamine-Containing Heterocycles : 3-Fluorobenzyl isocyanate has been utilized in the synthesis of heterocycles through base-catalyzed substitution and copper-catalyzed cyclization (Wang et al., 2017).

  • Synthesis of Fluoroheterocyclic Ketene Aminals : Fluorobenzyl ketene dithioacetals, likely including 3-Fluorobenzyl isocyanate, have been used in the synthesis of fluoroheterocyclic ketene aminals (Li & Smith, 2001).

  • Bio-imaging Applications : Star stilbene and cyanostilbene molecules, possibly incorporating 3-Fluorobenzyl isocyanate, demonstrate excellent fluorescence properties and bio-imaging applications in zebrafish eggs (Gopinath et al., 2018).

  • Anticancer Activity : Compounds containing isoxazolylamino and phosphonate groups with fluorine, potentially involving 3-Fluorobenzyl isocyanate, exhibit moderate anticancer activity (Song et al., 2005).

  • Synthesis of Photoaffinity Reagents : 4-Azidotetrafluoroaniline, a promising photoaffinity reagent, has been synthesized efficiently, indicating potential applications in various fields (Chehade & Spielmann, 2000).

Safety And Hazards

3-Fluorobenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction .

properties

IUPAC Name

1-fluoro-3-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRJTGPFEAUEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349200
Record name 3-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzyl isocyanate

CAS RN

102422-56-0
Record name 1-Fluoro-3-(isocyanatomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102422-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorobenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorobenzyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of triphosgene (2.37 g, 8 mmol) in CH2Cl2 (48 mL) was added dropwise a mixture of 3-fluorobenzylamine (2.0 g, 16 mmol) and DIPEA (4.14 g, 32 mmol) in CH2Cl2 (32 mL) over 2 hours at 0 C under N2 atmosphere. After addition was complete, the mixture was refluxed for 1 hour and then cooled to ambient temperature. The mixture was washed with aq. KHSO4, brine, dried over Na2SO4, and concentrated to give 3-fluorobenzyl isocyanate as a yellow liquid (1.34 g, yield 100%), which was used in the next step without further purification.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluorobenzyl isocyanate
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3-Fluorobenzyl isocyanate
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3-Fluorobenzyl isocyanate
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3-Fluorobenzyl isocyanate
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3-Fluorobenzyl isocyanate
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3-Fluorobenzyl isocyanate

Citations

For This Compound
2
Citations
M Saitoh, J Kunitomo, E Kimura, Y Hayase… - Bioorganic & medicinal …, 2009 - Elsevier
… Reaction of 18a with 3-fluorobenzyl isocyanate and subsequent cyclization using polystyrene-bound triphenylphosphine resin (PS–PPh 3 ) gave the benzylamino oxadiazole 23. …
Number of citations: 134 www.sciencedirect.com
S Kostrun, A Fajdetic, D Pesic, K Brajsa… - Journal of Medicinal …, 2021 - ACS Publications
Interleukin 17 (IL-17) cytokines promote inflammatory pathophysiology in many autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory …
Number of citations: 4 pubs.acs.org

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